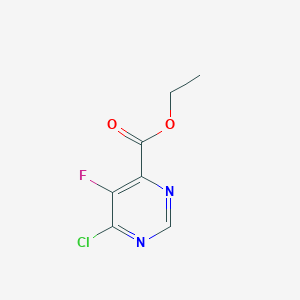

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

Description

The exact mass of the compound Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is 204.0101833 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGFARDUXWHUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis & Synthetic Utility of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

Executive Summary

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate (CAS: 2095204-00-3) represents a highly functionalized pyrimidine scaffold critical to modern medicinal chemistry. Characterized by a "push-pull" electronic architecture, this compound serves as a versatile electrophile in the synthesis of kinase inhibitors and antifungal agents. Its structural uniqueness lies in the interplay between the electron-withdrawing ester at C4, the inductively withdrawing fluorine at C5, and the leaving group capacity of chlorine at C6. This guide provides a rigorous analysis of its molecular architecture, spectroscopic signature, and reactivity profile, grounded in field-proven experimental protocols.

Molecular Architecture & Electronic Properties

The reactivity of this molecule is dictated by the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the three substituents.

Electronic Distribution

-

The Pyrimidine Core: Naturally electron-deficient, the ring is further deactivated by the substituents, making it highly susceptible to Nucleophilic Aromatic Substitution (

). -

C6-Chlorine (The Warhead): This is the primary site of reactivity. The C6 position is activated by the para-like relationship to the N1 nitrogen and the ortho-like relationship to the electron-withdrawing ester at C4.

-

C5-Fluorine (The Modulator): While fluorine is a poor leaving group in this context, its strong inductive effect (-I) lowers the energy of the LUMO, significantly increasing the electrophilicity of the adjacent C4 and C6 carbons.

-

C4-Ethyl Ester: Provides a handle for further functionalization (e.g., reduction to alcohol, hydrolysis to acid) and electronically activates the C6 position via resonance.

Structural Geometry

The molecule adopts a planar geometry across the heteroaromatic ring. The ester group typically adopts an s-trans conformation relative to the C4-C5 bond to minimize steric repulsion with the C5-fluorine atom.

| Parameter | Value (Predicted/Analogous) | Significance |

| Formula | High functional density per carbon. | |

| Mol Weight | 204.59 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| ClogP | ~1.6 - 1.8 | Lipophilic enough for organic extraction; soluble in DCM/EtOAc. |

| PSA | ~52 | Good membrane permeability potential. |

Spectroscopic Characterization Guide

Accurate identification relies on distinguishing the specific substitution pattern. The following data is synthesized from high-fidelity analogs (e.g., 4-chloro-6-ethyl-5-fluoropyrimidine) and general pyrimidine shifts.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)

The spectrum is clean and distinct, characterized by the lack of coupling between the ring proton and the ethyl group.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.95 | Singlet (s) | 1H | H2 | Highly deshielded due to flanking N atoms and electron-poor ring. Diagnostic for N-C-N connectivity. |

| 4.48 | Quartet (q, | 2H | Characteristic ethyl ester methylene. | |

| 1.42 | Triplet (t, | 3H | Characteristic ethyl ester methyl. |

C NMR (100 MHz,

)

Note: C-F coupling complicates the carbon spectrum, resulting in doublets.

-

162.5 ppm: Carbonyl (

). -

158.0 ppm (d,

): C5 (Directly bonded to F). -

156.5 ppm: C2 (Aromatic C-H).

-

154.0 ppm (d,

): C4 (Ipso to Ester). -

151.5 ppm (d,

): C6 (Ipso to Cl). -

63.0 ppm:

. -

14.1 ppm:

.

F NMR (

)

-

-128.5 ppm (s): Diagnostic singlet. The shift is sensitive to the oxidation state of the ring nitrogens and the nature of the C4/C6 substituents.

Mass Spectrometry (ESI/GC-MS)

-

Molecular Ion (

): 204/206 (3:1 ratio due to -

Fragmentation: Loss of ethyl group (

), loss of ethoxy (

Synthesis & Quality Control

The most robust synthetic route involves the chlorination of the hydroxy-pyrimidine precursor. This protocol prioritizes safety and yield.

Synthetic Workflow

Precursor: Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate.

Reagent: Phosphorus Oxychloride (

Figure 1: Step-by-step chlorination workflow converting the hydroxy-pyrimidine tautomer to the chloro-derivative.

Detailed Protocol

-

Setup: In a dry round-bottom flask under

, charge Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate (1.0 eq). -

Chlorination: Add

(3.0 eq) carefully. Add N,N-Diethylaniline (1.0 eq) dropwise. Caution: Exothermic.[1] -

Reflux: Heat the mixture to reflux (~105°C) for 3-4 hours. Monitor consumption of starting material by HPLC or TLC (50% EtOAc/Hexane).

-

Quench: Cool reaction to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Maintain temperature

to prevent ester hydrolysis. -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

). -

Wash: Wash combined organics with saturated

(to remove phosphoric acid byproducts) and brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. Purification via silica gel chromatography (Hexane/EtOAc gradient) may be required if the crude is dark.

Quality Control Parameters

-

Key Impurity A: Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate (Unreacted starting material).

-

Key Impurity B: 5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid (Hydrolysis product).

-

Storage: Store at -20°C under inert atmosphere. Moisture sensitive (slow hydrolysis of C6-Cl).

Reactivity Profile & Functionalization

This scaffold acts as a "linchpin" in convergent synthesis. The reactivity order is strictly defined by electronic activation.

Regioselectivity Hierarchy

-

C6-Position (

): Most reactive. Nucleophiles (amines, thiols, alkoxides) displace the chlorine atom. The reaction is facilitated by the electron-withdrawing ester at C4. -

C4-Ester (Acyl Substitution): Moderately reactive. Can be hydrolyzed to the acid, reduced to the alcohol, or converted to an amide. Usually requires protection of C6-Cl or careful condition control.

-

C2-Position: Least reactive to nucleophiles in this specific scaffold compared to C6, but can be activated if C6 is already substituted with a non-donating group.

Mechanistic Pathway ( )

Figure 2: Mechanism of Nucleophilic Aromatic Substitution at the C6 position. The intermediate Meisenheimer complex is stabilized by the ring nitrogens and the C4-ester.

Experimental Case Study: Amination

To introduce an amine at C6 without hydrolyzing the ester:

-

Solvent: THF or DMF (Avoid water/alcohols to prevent solvolysis).

-

Base: DIPEA (Hunig's base) or

. -

Temperature:

to RT. (High heat may trigger ester attack). -

Stoichiometry: 1.05 eq of Amine. Excess amine can attack the ester to form an amide.

References

-

ChemicalBook. (2025). 4-Chloro-6-ethyl-5-fluoropyrimidine Synthesis and Properties. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). 4-Chloro-6-ethyl-5-fluoropyrimidine Compound Summary. Retrieved from

-

WuXi AppTec. (2020). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. Retrieved from

-

Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.[4][5][6][7] Vol 24, No 3.[1][7] Retrieved from

-

Fujifilm Wako Chemicals. (2025). Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate Product Detail. Retrieved from

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 6. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Reactivity Profile of Fluorinated Pyrimidine Carboxylates

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorinated pyrimidine carboxylate scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of clinically significant pharmaceuticals. The strategic incorporation of a fluorine atom and a carboxylate group onto the pyrimidine ring profoundly modulates the molecule's electronic properties, thereby influencing its reactivity and metabolic profile. This guide provides a comprehensive exploration of the reactivity of this privileged heterocyclic system. We will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and decarboxylation. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of these vital chemical entities.

Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as uracil, thymine, and cytosine.[1] Its derivatives have found extensive applications in medicine and agrochemicals. The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physical, chemical, and biological properties.[2] This "fluorine effect" can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups to improve cell permeability.[2]

When combined, the fluorinated pyrimidine core becomes a highly sought-after motif in drug design. The further addition of a carboxylate group, or its ester precursor, provides a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will systematically dissect the reactivity of this important class of molecules, providing both theoretical insights and practical, step-by-step methodologies.

Synthesis of Key Fluorinated Pyrimidine Carboxylate Intermediates

A common and versatile starting material for accessing a variety of fluorinated pyrimidine carboxylates is 2,4-dichloro-5-fluoropyrimidine. Its synthesis from the readily available 5-fluorouracil is a crucial first step in many synthetic campaigns.

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is typically achieved through chlorination with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is often facilitated by the addition of a tertiary amine base, like N,N-dimethylaniline, which acts as a catalyst.[3][4]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [4]

-

Materials:

-

5-Fluorouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Dichloromethane (DCM)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Under an inert nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents).

-

Heat the mixture to approximately 100 °C with stirring.

-

Slowly add N,N-dimethylaniline (2.00 mole equivalents) over a period of about 9 hours, maintaining the temperature at 100 °C.

-

Continue stirring at 100 °C for an additional 4 hours.

-

Cool the reaction mixture to 20 °C over 2 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a vessel containing water and dichloromethane, ensuring the temperature remains below 40 °C.

-

Stir the resulting mixture at 20 °C for at least 3 hours, then allow the layers to separate.

-

Separate the organic layer. Wash the aqueous layer with dichloromethane and combine the organic extracts.

-

Wash the combined organic phase sequentially with concentrated aqueous hydrochloric acid and 5% w/w aqueous sodium bicarbonate solution.

-

Concentrate the organic solution by distillation to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane, which can often be used directly in subsequent steps.

-

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of a fluorine atom and two chlorine atoms, makes 2,4-dichloro-5-fluoropyrimidine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

Caption: Generalized SNAr Mechanism

Regioselectivity of SNAr on 2,4-Dichloropyrimidines

In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

SNAr with Amine Nucleophiles

The reaction of fluorinated dichloropyrimidines with amines is a widely used method for the synthesis of aminopyrimidines, which are prevalent in many kinase inhibitors and other therapeutic agents.

Experimental Protocol: Amination of 2,4-Dichloro-5-fluoropyrimidine [6]

-

Materials:

-

2,4-Dichloro-5-fluoropyrimidine

-

Amine of choice (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in acetonitrile.

-

Add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-fluoropyrimidine derivative.

-

Table 1: Representative Yields for SNAr of 2-Chloro-5-fluoropyrimidine with Various Amines

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | K₂CO₃ | CH₃CN | RT | 12 | 95 | |

| Piperidine | K₂CO₃ | CH₃CN | RT | 12 | 92 | |

| Aniline | K₂CO₃ | DMF | 80 | 8 | 85 | |

| Benzylamine | K₂CO₃ | CH₃CN | RT | 10 | 90 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Fluorinated pyrimidine carboxylates bearing a halogen (Cl, Br, I) are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halide and an organoboron compound. This reaction is highly valued for its mild reaction conditions and broad functional group tolerance. The reactivity of the C-X bond in the oxidative addition step generally follows the trend I > Br > Cl >> F.[6]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine [7]

-

Materials:

-

Chloropyrimidine derivative (e.g., 2,4-dichloropyrimidine) (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the chloropyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

-

Table 2: Comparison of Palladium Catalysts for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [7]

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |

| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[8] This reaction is particularly useful when the SNAr reaction is not feasible due to the low reactivity of the aryl halide.[9]

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyrimidine [10]

-

Materials:

-

Bromopyrimidine derivative (e.g., 2-bromopyridine) (1.0 eq)

-

Amine (1.2 eq)

-

Pd(OAc)₂ (2 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene

-

-

Procedure:

-

In a sealed tube under an inert atmosphere, combine the bromopyrimidine, amine, Pd(OAc)₂, dppp, and NaOtBu.

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 80 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

-

Decarboxylation of Pyrimidine Carboxylic Acids

The decarboxylation of pyrimidine carboxylic acids, particularly those with the carboxyl group at the 2- or 4-position, is a synthetically useful transformation to introduce a proton at that position. The reaction is often facilitated by the electron-withdrawing nature of the pyrimidine ring.

Mechanism of Decarboxylation

The decarboxylation of pyrimidine-2-carboxylic acid is proposed to proceed through a Hammick-type mechanism.[11] In acidic conditions, the pyrimidine nitrogen is protonated, which facilitates the loss of carbon dioxide to form a stabilized ylide intermediate. This ylide is then rapidly protonated to yield the final pyrimidine product.[11] The presence of a fluorine atom on the ring would further enhance the electron-withdrawing character, potentially accelerating the decarboxylation.

Caption: Proposed Decarboxylation Mechanism

Experimental Protocol: Thermal Decarboxylation of a Heteroaromatic Carboxylic Acid (General Procedure)[12]

-

Materials:

-

Pyrimidine carboxylic acid

-

High-boiling point solvent (e.g., diphenyl ether, DMSO)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve or suspend the pyrimidine carboxylic acid in the high-boiling point solvent.

-

Heat the mixture to a high temperature (typically 150-250 °C).

-

Monitor the evolution of CO₂ gas as an indicator of reaction progress.

-

Continue heating until the gas evolution ceases and TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., NaHCO₃ solution) to remove any remaining acidic starting material.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography or distillation.

-

Conclusion

Fluorinated pyrimidine carboxylates are exceptionally versatile building blocks in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Their reactivity is governed by the interplay of the electron-deficient pyrimidine core, the powerful inductive effect of the fluorine substituent, and the versatile carboxylate handle. A thorough understanding of the principles of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and decarboxylation, as outlined in this guide, is essential for the rational design and efficient execution of synthetic routes targeting novel and valuable compounds. The provided protocols offer a solid foundation for laboratory practice, with the understanding that optimization is often necessary to achieve the best results for specific substrates.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]

-

Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC. Available at: [Link]

-

Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents | Request PDF - ResearchGate. Available at: [Link]

-

Decarboxylation - Organic Chemistry Portal. Available at: [Link]

- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents.

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents | Request PDF - ResearchGate. Available at: [Link]

-

What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange. Available at: [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

-

Chemistry Decarboxylation Reaction - sathee jee - IIT Kanpur. Available at: [Link]

-

(PDF) Robust Buchwald–Hartwig amination enabled by ball-milling - ResearchGate. Available at: [Link]

-

process for the preparation of voriconazole - Justia Patents. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available at: [Link]

-

Decarboxylation Reaction Mechanism - YouTube. Available at: [Link]

-

(PDF) Kinetics and Mechanism of the Decarboxylation of - Amanote Research. Available at: [Link]

-

Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II | Semantic Scholar. Available at: [Link]

- CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents.

- CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents.

-

Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. Available at: [Link]

-

Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. Available at: [Link]

-

2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. Available at: [Link]

-

Recent Advances in the Decarboxylative Fluoroalkylation of Fluoroalkyl Carboxylic Acids. Available at: [Link]

-

Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC. Available at: [Link]

-

Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. Available at: [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

-

Carbon isotope effects on the decarboxylation of carboxylic acids. Comparison of the lactate oxidase reaction and the degradation of pyruvate by H2O2 - PMC. Available at: [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. Available at: [Link]

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents [patents.google.com]

- 2. 2-Chloro-5-fluoropyrimidine-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Decarboxylation [organic-chemistry.org]

Molecular weight and formula of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and applications, offering field-proven insights to support your research and development endeavors.

Core Molecular Attributes

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is a halogenated pyrimidine derivative featuring a reactive chlorine atom and a fluorine substituent, making it a versatile intermediate for the synthesis of a wide array of more complex molecules.

Table 1: Fundamental Properties of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

| Property | Value |

| Chemical Formula | C₇H₆ClFN₂O₂ |

| Molecular Weight | 204.58 g/mol |

| CAS Number | 2095204-00-3 |

Synthesis and Purification: A Mechanistic Perspective

The synthesis of functionalized pyrimidines is a cornerstone of heterocyclic chemistry, with numerous strategies developed to access this important scaffold.[1] While specific, detailed synthetic protocols for Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate are not extensively documented in publicly available literature, we can infer a probable synthetic pathway based on established pyrimidine synthesis methodologies.

A common and effective approach involves the cyclization of a suitably substituted three-carbon component with an amidine or a related nitrogen-containing species.[2]

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis workflow for Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate.

Experimental Protocol (Hypothetical):

Step 1: Cyclocondensation to form Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate

-

To a solution of sodium ethoxide in absolute ethanol, add ethyl 2-fluoro-3-oxobutanoate and formamidine acetate at room temperature.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated product, Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Chlorination to yield Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

-

Suspend the dried intermediate from Step 1 in a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and a singlet for the pyrimidine proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with C-F and C-Cl couplings), and the ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and C-F and C-Cl stretching frequencies.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 204.58 g/mol , along with a characteristic isotopic pattern for a molecule containing one chlorine atom. |

Applications in Medicinal Chemistry and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The presence of reactive sites on Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds.

Logical Flow of Application in Drug Discovery:

Caption: Application of the title compound in drug discovery.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups, such as amines, thiols, and alcohols. This enables the generation of a library of derivatives for screening against various biological targets. The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical diversity.[4]

The fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the final drug candidates.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of reactive sites allows for the facile generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its synthesis and reactivity is crucial for its effective utilization in medicinal chemistry research.

References

-

심태보, 허우영, et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Available at: [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. Available at: [Link]

-

Interpreting Infrared Spectra. (2023, July 8). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. nbinno.com [nbinno.com]

- 3. Intermediates Of Voriconazole 4 Chloro 6 Ethyl 5 Fluoro Pyrimidine Application: Pharmaceutical Industry Application: Pharmaceutical Industry at Best Price in Tianjin | Jostrong (tianjin) Technology Co., Ltd [tradeindia.com]

- 4. semanticscholar.org [semanticscholar.org]

Methodological & Application

Strategic Deployment of Pyrimidine Scaffolds in Oncology: From Rational Design to Validated Screening Protocols

Executive Summary & Mechanism of Action

The pyrimidine scaffold is arguably the most "privileged structure" in oncology. Its ubiquity in FDA-approved therapeutics stems from its dual mechanistic capability: it can mimic endogenous nucleosides (antimetabolites) or function as an ATP-competitive inhibitor in kinase pockets.

Successful application of pyrimidine derivatives requires a clear understanding of these two distinct pathways to guide experimental design.

Diagram 1: Dual Mechanism of Action

This diagram illustrates the bifurcation between nuclear antimetabolite activity and cytoplasmic kinase inhibition.

Rational Drug Design: SAR Optimization

To apply pyrimidine derivatives effectively, one must modify the scaffold based on the intended target. The Structure-Activity Relationship (SAR) generally focuses on positions C2, C4, and C6.

Table 1: Strategic Substitution Patterns

| Position | Functional Role | Common Substituents | Target Effect |

| C2 | Hinge Binding | -NH₂, -NH-Ar, -SCH₃ | Critical for H-bonding in the ATP pocket of kinases (e.g., CDK2, EGFR). |

| C4 | Hydrophobic Pocket | -Cl, -Phenyl, -Heterocycle | Occupies the hydrophobic region II of kinases; dictates selectivity. |

| C5 | Steric Gatekeeper | -F, -CH₃, -NO₂ | Fluorine here (e.g., 5-FU) prevents methylation by Thymidylate Synthase. |

| C6 | Solubilizing Tail | Morpholine, Piperazine | Enhances pharmacokinetic properties (solubility/permeability). |

Application Protocol: General Synthesis Workflow

Before biological testing, a robust synthetic route is required. The Biginelli reaction is a standard, high-throughput compatible method for generating dihydropyrimidine libraries.

Protocol A: Microwave-Assisted One-Pot Biginelli Synthesis

Objective: Rapid generation of a C4-aryl substituted dihydropyrimidine library.

Reagents:

-

Aldehyde derivative (1.0 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Urea or Thiourea (1.5 equiv)

-

Catalyst: Ytterbium triflate [Yb(OTf)₃] (5 mol%)

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Charge: In a microwave-safe vial, combine the aldehyde, ethyl acetoacetate, and urea in 2 mL of EtOH.

-

Catalyze: Add 5 mol% Yb(OTf)₃.

-

Irradiate: Seal the vial and place in a microwave reactor. Heat to 100°C for 10–15 minutes (Power: 150W).

-

Note: Conventional heating requires reflux for 4–8 hours. Microwave irradiation significantly reduces thermal degradation.

-

-

Cool & Precipitate: Allow the reaction to cool to room temperature. Pour the mixture into crushed ice/water (20 mL).

-

Filtration: Collect the solid precipitate via vacuum filtration.

-

Purification: Recrystallize from hot ethanol.

-

Quality Control: Verify structure via ¹H-NMR and Mass Spectrometry (LC-MS) before biological screening.

-

Application Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The "Bread and Butter" of anticancer discovery. This protocol validates the antiproliferative capacity of your synthesized derivatives.[1]

Principle: Metabolic reduction of MTT (yellow tetrazolium) to formazan (purple) by mitochondrial succinate dehydrogenase in viable cells.[2]

Materials

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).[3]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[4][5]

-

Solubilizer: DMSO (Dimethyl Sulfoxide).[5]

Step-by-Step Methodology

-

Seeding:

-

Treatment:

-

Dissolve pyrimidine derivatives in DMSO (Stock: 10 mM).

-

Prepare serial dilutions in culture media (e.g., 0.1, 1, 10, 50, 100 µM).[4]

-

Control: Final DMSO concentration must be <0.5% to prevent solvent cytotoxicity.

-

Add 100 µL of treatment to wells. Incubate for 48 or 72 hours .

-

-

MTT Addition:

-

Add 20 µL of MTT stock (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C in the dark.

-

Observation: Look for purple crystals (formazan) under a microscope.

-

-

Solubilization:

-

Carefully aspirate the media (do not disturb crystals).

-

Add 150 µL DMSO to each well.

-

Shake plate on an orbital shaker for 10 minutes.

-

-

Quantification:

-

Measure absorbance (OD) at 570 nm (reference filter 630 nm).

-

-

Data Analysis:

-

Calculate % Viability:

. -

Determine IC₅₀ using non-linear regression (GraphPad Prism or similar).

-

Application Protocol: Kinase Selectivity Profiling (EGFR/CDK)

If the MTT assay shows potency, this protocol determines if the mechanism is kinase inhibition.

Method: ELISA-based Tyrosine Kinase Assay.

Diagram 2: Kinase Assay Workflow

Visualizing the transition from synthesis to target validation.

Step-by-Step Methodology

-

Coating: Coat 96-well plates with the specific substrate (e.g., Poly(Glu, Tyr) 4:1) at 10 µg/mL in PBS. Incubate overnight at 4°C.

-

Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20). Block with 1% BSA for 1 hour.

-

Reaction Assembly:

-

Add ATP (at

concentration for the specific kinase, typically 10–50 µM). -

Add MgCl₂/MnCl₂ (10 mM) in kinase buffer.

-

Add the Pyrimidine Derivative (various concentrations).[1]

-

Initiate reaction by adding the Recombinant Kinase (e.g., EGFR, CDK2).

-

-

Incubation: Incubate for 30–60 minutes at 30°C.

-

Detection:

-

Wash 3x.

-

Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1 hour.

-

Add TMB substrate. Stop reaction with H₂SO₄ after 15 mins.

-

-

Read: Absorbance at 450 nm. Lower signal = Higher Inhibition.

Application Protocol: Apoptosis Detection (Annexin V/PI)

To confirm the drug kills cancer cells via programmed cell death (apoptosis) rather than necrosis (which causes inflammation).

Principle: Annexin V binds Phosphatidylserine (PS) which flips to the outer membrane during early apoptosis.[6][7][8][9] Propidium Iodide (PI) enters only cells with damaged membranes (late apoptosis/necrosis).

Step-by-Step Methodology

-

Treatment: Treat cells (e.g., 1x10⁶ cells/well in 6-well plate) with the pyrimidine derivative at its IC₅₀ concentration for 24 hours.

-

Harvesting:

-

Collect media (contains floating dead cells).[7]

-

Trypsinize adherent cells (gentle, <2 mins) and combine with media.

-

Centrifuge at 1500 rpm for 5 mins.

-

-

Washing: Wash pellet twice with cold PBS.

-

Staining:

-

Incubation: Vortex gently and incubate for 15 minutes at RT in the dark.

-

Analysis (Flow Cytometry):

References

-

Alam, O., et al. (2022). "Recent advances in pyrimidine scaffolds as anticancer agents: A review." European Journal of Medicinal Chemistry. Link

-

Riss, T. L., et al. (2016). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Zhang, J., et al. (2009). "A simple and sensitive assay for measuring kinase activity." Journal of Biomolecular Screening. Link

-

Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods. Link

-

BenchChem. (2025).[1][11][12] "Kinase Inhibition Assay for Pyrimidine-Based Compounds." Application Notes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. sciensage.info [sciensage.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

Executive Summary & Core Chemistry

You are likely synthesizing Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate as a high-value intermediate for antiviral (e.g., Favipiravir analogs) or oncology pharmacophores.

The synthesis generally proceeds via two critical stages:

-

Cyclization: Condensation of diethyl fluoromalonate with formamidine acetate to form the hydroxy-pyrimidine intermediate (Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate).

-

Chlorination: Deoxychlorination of the hydroxy group using Phosphorus Oxychloride (

).[1][2]

The Central Problem: The 4-position ester is electronically activated by the pyrimidine ring and the adjacent 5-fluoro group, making it extremely susceptible to hydrolysis during the acidic/aqueous quench of the chlorination step. Most "yield loss" is actually product degradation during workup, not reaction failure.

Synthesis Workflow & Critical Control Points

The following diagram outlines the optimized workflow. Note the specific temperature gates.

Figure 1: Optimized process flow emphasizing the drying and quenching stages as critical control points.

Troubleshooting Guides (Q&A Format)

Module A: The Cyclization Step (Ring Formation)

Q: My yield for the hydroxy intermediate is <40%. What is going wrong? A: The condensation of diethyl fluoromalonate is sensitive to base stoichiometry and temperature.

-

The Cause: If the temperature exceeds 10°C during the addition of sodium ethoxide (NaOEt), you risk decarboxylation of the fluoromalonate or polymerization.

-

The Fix:

-

Stoichiometry: Use exactly 2.0 - 2.1 equivalents of NaOEt. Excess base causes side reactions; insufficient base leaves the formamidine salt unreacted.

-

Temperature: Maintain 0–5°C during the dropwise addition of the base. Only allow to warm to room temperature after addition is complete.

-

Solvent: Use absolute ethanol. Moisture competes with the cyclization, hydrolyzing the ester before the ring closes.

-

Module B: The Chlorination Step (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][2][3][4][5][6]

Q: The reaction turns into a black tar/viscous oil and yield is low. A: This indicates thermal decomposition, likely due to a lack of an acid scavenger or uncontrolled exotherm.

-

The Mechanism: The reaction generates HCl gas. Without a base, the high temperature and acidity degrade the fluorinated ring.

-

The Fix:

-

Catalyst/Base: Use N,N-Dimethylaniline (PhNMe2) or Diethylaniline (1.0–1.5 equiv). It acts as an acid scavenger and catalyzes the reaction via a Vilsmeier-Haack-type intermediate, allowing the reaction to proceed at lower temperatures or faster rates [1].

-

Solvent: Do not run neat if tarring occurs. Use Toluene or Acetonitrile as a co-solvent to manage heat dissipation.

-

Q: TLC shows full conversion, but I lose the product during aqueous workup. A: This is the most common failure mode. The 4-carboxylate ester hydrolyzes to the carboxylic acid (which washes away in the aqueous layer) or decomposes.

-

The Mechanism: The electron-withdrawing Chlorine (C6) and Fluorine (C5) make the Ester (C4) highly electrophilic. Adding water to hot

generates hot phosphoric acid, which instantly hydrolyzes this ester. -

The Protocol (Strict):

-

Remove Excess

: Distill off excess -

The "Reverse Quench": Never add water to the reaction. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Temperature Cap: Keep the quench mass below 20°C . If it hits 40°C, you are actively hydrolyzing your product.

-

Diagnostic Logic Tree

Use this decision tree to diagnose yield loss in the chlorination step.

Figure 2: Logic flow for diagnosing yield loss. "SM" = Starting Material.[2]

Optimized Experimental Protocol

Step 1: Synthesis of Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate[7]

-

Setup: Charge a dry reactor with Ethanol (10 vol) and Formamidine Acetate (1.1 equiv). Cool to 0°C.[3][4]

-

Addition: Add Diethyl Fluoromalonate (1.0 equiv).

-

Cyclization: Add NaOEt (2.1 equiv, 21% wt solution) dropwise over 1 hour, maintaining

. -

Reaction: Warm to 25°C and stir for 6 hours.

-

Isolation: Acidify with concentrated HCl to pH 2–3. The product precipitates.[1] Filter, wash with cold water, and dry thoroughly (vacuum oven, 50°C) until water content is <0.5%.

Step 2: Chlorination to Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

Note: This protocol uses the "Vilsmeier-Haack" activation method for higher yield.

| Parameter | Specification | Reason |

| Reagent | Excess serves as solvent and reagent. | |

| Base/Catalyst | N,N-Dimethylaniline (1.2 equiv) | Scavenges HCl; activates |

| Temperature | Reflux (~105°C) | Required for Cl-substitution. |

| Time | 3–5 Hours | Monitor by TLC/HPLC. |

| Quench Temp | < 10°C | CRITICAL: Prevents ester hydrolysis. |

Procedure:

-

Suspend the dried hydroxy intermediate in

(3.0 equiv). -

Add N,N-Dimethylaniline (1.2 equiv) dropwise (exothermic).

-

Heat to reflux for 4 hours.

-

Distillation: Cool to 50°C and distill off ~70% of the excess

under vacuum. -

Quench: Dilute the residue with Dichloromethane (DCM). Pour this mixture slowly onto crushed ice/water (5 vol) while stirring.

-

Neutralization: Immediately adjust aqueous layer to pH 6–7 using saturated

or -

Extraction: Separate organic layer. Extract aqueous layer 2x with DCM.

-

Drying: Dry organics over

and concentrate.

References

-

Wang, H., et al. (2012).[5] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17, 4533-4544. Link

-

Ou, W., Liu, F., & Pan, X. (2011). "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol." Asian Journal of Chemistry, 24(3), 1409-1410.[5] Link

-

Sun, Z., et al. (2011). "Solvent-free or low-solvent large-scale preparation of chloropyrimidine and analogues."[3][6] Green Chemistry. (Contextual grounding for POCl3 reduction).

-

Patent CN102060784A. "Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof." (Provides foundational stoichiometry for fluoro-pyrimidine cyclization). Link

-

Patent US20140221388. "Methods for preparing fluoropyrimidine derivatives." (Describes analogous chlorination conditions). Link

Sources

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. semanticscholar.org [semanticscholar.org]

Purification techniques for crude Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

Technical Support Center: Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

Ticket ID: PUR-2095204 Subject: Purification & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Molecule & The Challenge

You are working with Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate (CAS: 2095204-00-3). This is a highly functionalized pyrimidine scaffold.

The Chemist’s Dilemma: This molecule possesses two "ticking time bombs":

-

The C6-Chlorine: Activated by the adjacent nitrogens and the electron-withdrawing ester/fluorine, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

The C4-Ethyl Ester: Prone to hydrolysis under acidic or basic conditions.

Crude mixtures from the chlorination (typically using POCl3) are often dark, viscous oils containing phosphorous residues. If not quenched and purified correctly, the product degrades into the corresponding carboxylic acid or reverts to the hydroxy-pyrimidine starting material.

Part 1: The "Emergency Room" (Troubleshooting)

Q1: My crude product is a black, viscous oil that smells acrid. Is this normal? A: Yes, this is typical for POCl3 chlorinations. The "acrid" smell is residual phosphoryl chloride or trapped HCl. The black color is often due to polymerized byproducts formed by localized overheating during the reaction.

-

Immediate Action: Do not attempt to distill the black tar directly. You must perform a Silica Plug Filtration (see Protocol B) to remove the polymeric tar before attempting high-resolution purification.

Q2: I see a new spot on TLC that doesn't move (baseline) or streaks. What is it? A: This is likely the hydrolyzed carboxylic acid (6-chloro-5-fluoropyrimidine-4-carboxylic acid) or the hydroxy-pyrimidine (reversion of the chloride).

-

Cause: This happens if the workup was too acidic (incomplete quenching of POCl3) or if the silica gel used for chromatography was not neutralized.

-

Fix: Ensure your aqueous quench is kept cold (<20°C) and use buffered silica (1% Et3N) for purification.

Q3: The product decomposes on the rotary evaporator. A: The water bath is likely too hot, or there is residual acid in the flask.

-

Fix: Keep the bath temperature <40°C . Add a few drops of toluene to azeotrope off residual moisture/acid.

Part 2: Purification Protocols

Decision Matrix: Choosing Your Path

The physical state of your crude determines the method.

Figure 1: Purification workflow based on the physical state of the crude isolate.

Protocol A: The "Perfect" Quench (Critical Pre-Purification)

Most purity issues stem from a poor quench of the POCl3 reaction.

-

Cool: Cool the reaction mixture (usually in DCM) to 0°C .

-

Quench: Slowly add saturated NaHCO3 or ice water .

-

Warning: Maintain internal temperature <20°C . Higher temps accelerate ester hydrolysis.

-

-

Phase Cut: Separate the organic layer.

-

Wash: Wash the organic layer 2x with cold water, then 1x with brine.

-

Dry: Dry over anhydrous Na2SO4 (avoid MgSO4 if the product is acid-sensitive, as it can be slightly acidic).

-

Concentrate: Remove solvent at <35°C under reduced pressure.

Protocol B: Buffered Flash Chromatography

Best for: Research scale (<5g) or removing black tars.

Standard silica gel is slightly acidic (pH 6.0-6.5), which can degrade this sensitive ester.

-

Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 5% EtOAc in Hexanes).

-

Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

-

Packing: Pour the slurry into the column. Flush with 2 column volumes of neutral solvent (Hex/EtOAc) to remove excess amine.

-

Elution Gradient:

-

Solvent A: Hexanes (or Petroleum Ether)

-

Solvent B: Ethyl Acetate (EtOAc) or DCM

-

Gradient: 0% B → 20% B. (The product is usually lipophilic and elutes early, often between 5-15% EtOAc).

-

-

Collection: Collect fractions. The product should be UV active (254 nm).

Protocol C: Recrystallization / Trituration

Best for: Solid crude or semi-solids.

If the crude is a semi-solid, "trituration" is safer than full recrystallization to avoid thermal degradation.

-

Solvent Choice: n-Heptane (or Hexane) with a small amount of Ethanol or EtOAc .

-

Process:

-

Dissolve the crude in a minimum amount of warm EtOAc (35-40°C).

-

Slowly add n-Heptane until the solution turns slightly cloudy.

-

Cool to room temperature, then to 0°C (fridge).

-

Note: If it oils out, scratch the glass with a spatula to induce nucleation.

-

-

Filtration: Filter the white/off-white crystals and wash with cold pentane.

Part 3: Analytical Validation

Data Summary Table: Expected Properties

| Property | Value / Characteristic | Notes |

| Appearance | White crystalline solid or colorless oil | Depends on purity/polymorph. |

| TLC (Hex/EtOAc 4:1) | Rf ~ 0.6 - 0.7 | Moves fast due to halogens. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Avoid alcohols if heating (transesterification risk). |

| Stability | Moisture Sensitive | Store under Nitrogen at -20°C. |

Key NMR Signals (1H NMR, CDCl3):

-

δ 8.8 - 9.0 ppm (s, 1H): The pyrimidine proton at position C2. This is the most diagnostic peak.

-

δ 4.4 - 4.5 ppm (q, 2H): The methylene (CH2) of the ethyl ester.

-

δ 1.4 ppm (t, 3H): The methyl (CH3) of the ethyl ester.

-

Absence check: Look for broad humps at δ 10-12 ppm (Carboxylic acid impurity) or δ 3.5-4.0 ppm (Hydroxy-pyrimidine impurity).

References & Grounding

-

Synthesis of Chloropyrimidines: Common methodologies for chlorinating hydroxy-pyrimidines involve POCl3/Et3N. See ChemicalBook and AK Scientific entries for "4-Chloro-6-ethyl-5-fluoropyrimidine" (analogous chemistry) [1, 2].

-

Favipiravir Intermediates: This molecule is structurally related to intermediates used in the synthesis of Favipiravir (T-705), where similar purification challenges (acidity, hydrolysis) are documented [3].

-

Silica Gel Handling: Techniques for neutralizing silica gel to prevent acid-catalyzed decomposition of sensitive esters [4].

Reference List:

-

[Medipol University.[1] (2022).[1][2][3] An economical and practical procedure of favipiravir synthesis.]([Link]1]

Sources

Technical Support: Stability & Handling of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

Ticket ID: PYR-HAL-005 Priority: Critical (High Reactivity / Moisture Sensitive) Status: Active Guide[1]

Executive Summary: The "Two-Front War"

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is not merely a reagent; it is a highly activated electrophile designed for rapid reactivity.[1] This utility comes at the cost of stability. As a researcher, you are fighting a "two-front war" against decomposition:

-

The C6-Chloride (

): The chlorine atom is electronically activated by the adjacent nitrogen, the electron-withdrawing fluorine (at C5), and the ester (at C4).[1] It is extremely susceptible to Nucleophilic Aromatic Substitution ( -

The C4-Ester (Hydrolysis): The electron-deficient pyrimidine ring makes the ester carbonyl highly electrophilic, prone to rapid hydrolysis under even mild basic or acidic conditions.[1]

Failure to control the environment results in the formation of 6-hydroxy derivatives (pyrimidinones) or carboxylic acids , both of which typically precipitate as insoluble solids, ruining reaction homogeneity and yield.[1]

Visualizing Decomposition (Mechanism)

The following diagram illustrates the competing degradation pathways you must prevent.

Figure 1: The dual degradation pathways.[1] Pathway A (Displacement of Chloride) is often the primary mode of failure in storage, leading to insoluble precipitates.[1]

Storage & Handling Protocols

Storage Specifications

Do not treat this as a standard organic building block. Treat it as a reactive intermediate.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Freezer) | Retards the kinetics of spontaneous hydrolysis and auto-degradation.[1] |

| Atmosphere | Argon or Nitrogen | Essential.[2] Oxygen is not the primary threat; atmospheric moisture is. |

| Container | Amber Glass + Teflon Liner | Amber glass protects from photodegradation. Crucial: Use Teflon (PTFE) lined caps.[1] Rubber septa can leach plasticizers and are permeable to moisture over time. |

| Desiccant | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or P₂O₅). |

Handling Workflow (The "Dry Chain")

Every moment the cap is open, the clock is ticking.

-

Equilibration: Allow the frozen vial to warm to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water directly into the product.

-

Solvent Selection: Use only anhydrous solvents (THF, DCM, DMF). Water content must be <50 ppm.

-

Transfer: Use positive pressure techniques (cannula or gas-tight syringe) rather than pouring.[1]

Reaction Optimization & Troubleshooting

Common Issues & Solutions

Q1: The reaction mixture turned into a gummy solid/slurry. What happened?

-

Diagnosis: You likely triggered Pathway A (Figure 1) .[1] Moisture entered the system, displacing the Chloride at C6. The resulting 6-hydroxy product tautomerizes to a pyrimidinone, which is highly polar and insoluble in organic solvents like DCM or THF.[1]

-

The Fix: Ensure all reagents are dry. If using a base (e.g.,

), ensure it is anhydrous. Switch to non-nucleophilic organic bases (DIPEA, TEA) if possible to minimize solubility of water.

Q2: I see the product spot on TLC, but it disappears during aqueous workup.

-

Diagnosis: Ester hydrolysis. The electron-poor ring makes the ester extremely sensitive to hydrolysis, especially if the aqueous wash is basic (e.g., NaHCO₃ or NaOH).[1]

-

The Fix:

-

Quench Cold: Pour the reaction mixture into ice-cold water/brine.

-

Neutral pH: Avoid strong basic washes. Use saturated NH₄Cl or neutral brine.

-

Speed: Perform the extraction rapidly. Do not let the layers sit.

-

Q3: My yield is low, and I see a baseline spot.

-

Diagnosis: Competition from the solvent. If you are using nucleophilic solvents (e.g., Alcohols) or heating in DMF (which can contain dimethylamine impurities), you are displacing the chloride.

-

The Fix:

-

Avoid MeOH/EtOH.

-

If using DMF, use "amine-free" or fresh high-grade DMF.[1]

-

Run the reaction at the lowest temperature that allows conversion.

-

Rescue Protocol (Purification)

If the compound has partially degraded, do not attempt silica chromatography with methanol. Methanol can react with the compound on the slightly acidic silica surface.

-

Recommended Eluent: Hexanes/Ethyl Acetate or DCM/Ethyl Acetate.

-

Additives: 1% Triethylamine in the eluent can buffer the silica and prevent acid-catalyzed degradation on the column.[1]

References & Authoritative Grounding

The protocols above are derived from the chemistry of electron-deficient nitrogen heterocycles and specific patent literature regarding Voriconazole and Favipiravir intermediates, which share this specific chlorofluoropyrimidine scaffold.[1]

-

Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine and intermediates. (Relevant for understanding the hydrolysis of the chloro-precursor).

-

Source: Google Patents (CN102060784A)[1]

-

Link:

-

-

Process for the preparation of chloropyrimidines. (Details the sensitivity of chloropyrimidines to aqueous workup and thermal decomposition).

-

Source: Google Patents (US5525724A)[1]

-

Link:

-

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (General grounding for the "Dry Chain" protocol).

Sources

Troubleshooting guide for reactions involving pyrimidine intermediates

Topic: Troubleshooting guide for reactions involving pyrimidine intermediates Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Privileged" but Problematic Scaffold

Welcome to the Pyrimidine Support Center. If you are here, you likely know that the pyrimidine ring is a "privileged scaffold" in drug discovery—appearing in nucleoside analogs, kinase inhibitors, and antibiotics. You also know that its electron-deficient nature and multiple heteroatoms make it a minefield of regioselectivity issues and catalyst deactivation.

This guide is not a textbook; it is a collection of field-proven protocols and troubleshooting logic designed to unblock your specific experimental bottlenecks.

Module 1: The N-Alkylation Conundrum (N1 vs. N3)

The Problem: You are trying to alkylate a uracil or cytosine derivative (e.g., 2,4-dihydroxypyrimidine) and are getting inseparable mixtures of N1- and N3-alkylated products, or worse, O-alkylation.

The Diagnostic Logic

In basic media, the pyrimidine lactam-lactim tautomerism creates ambident nucleophiles.

-

Kinetic Control: Often favors O-alkylation or the less sterically hindered nitrogen (N3).

-

Thermodynamic Control: Favors the most stable amide isomer (usually N1-substituted for uracils).

Troubleshooting Protocol: The Silylation Switch (Vorbrüggen)

If standard basic alkylation (

Step-by-Step Protocol:

-

Silylation: Suspend your pyrimidine base (1.0 equiv) in dry ACN or DCE. Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2-3 equiv). Heat to 60-80°C until the solution turns clear (indicates formation of the soluble bis-silylated species).

-

Activation: Cool to 0°C or RT. Add your alkyl halide or glycosyl donor (1.0-1.2 equiv).

-

Catalysis: Add a Lewis Acid catalyst.

-

Standard: TMSOTf (0.1 - 1.0 equiv).

-

Alternative:

(if TMSOTf is too harsh).

-

-

Quench: Pour into saturated

(aq) to hydrolyze the O-silyl groups, revealing the N-alkylated ketone.

Why this works: The silyl group makes the oxygen a poor nucleophile but a good leaving group in the transition state, while the Lewis acid activates the electrophile, favoring attack by the N1 nitrogen due to specific electronic directing effects [1].

Visualizing the Decision Matrix

Figure 1: Decision tree for optimizing pyrimidine N-alkylation regioselectivity.

Module 2: The Maze (C2 vs. C4 Selectivity)

The Problem: You have a 2,4-dichloropyrimidine and want to displace only one chloride. You intended to hit C4 but got C2, or a mixture.

The Reactivity Hierarchy

In Nucleophilic Aromatic Substitution (

-

C4 Position: Most Reactive. The intermediate Meisenheimer complex is stabilized by the para-like nitrogen (N1) and the ortho-like nitrogen (N3).

-

C2 Position: Less Reactive. Stabilized only by two ortho-like nitrogens. Steric hindrance from N1/N3 lone pairs also affects approach.

-

C5 Position: Inert to

unless highly activated by electron-withdrawing groups (e.g.,

Data: Relative Reactivity Rates (Approximation)

| Substrate | Nucleophile | Major Product | Reason |

| 2,4-Dichloropyrimidine | Amine ( | C4-amino (>95%) | Electronic stabilization of C4-intermediate [2]. |

| 2,4-Dichloropyrimidine | Alkoxide ( | C4-alkoxy (variable) | Harder nucleophiles may erode selectivity. |

| 2,4-Dichloro-5-nitropyrimidine | Amine | C4-amino (Exclusive) | C5-Nitro group hyper-activates C4. |

Troubleshooting FAQs

Q: I need to functionalize C2, but C4 reacts first. What do I do? A: You cannot reverse the kinetics easily.

-

Strategy 1: React C4 with a "dummy" group (e.g., SMe) that can be removed or displaced later, then react C2.

-

Strategy 2: Use 2,4-dichloropyrimidine and exploit the C4 selectivity to install your C4 substituent first. If you need the C2 substituent installed first, you must start with a different scaffold (e.g., 2-chloro-4-methoxypyrimidine) where C4 is already blocked.

-

Exception: Some reports indicate that bulky tertiary amines or specific Lewis acid catalysts can favor C2, but this is substrate-dependent [3].

Q: My

-

Fix: Add an organic base (

or -

Advanced Fix: Add catalytic N,N-Dimethylaniline or DMF . This forms a Vilsmeier-Haack reagent in situ, which is a far more potent electrophile than

alone.

Module 3: Cross-Coupling & Catalyst Poisoning

The Problem: Your Suzuki or Buchwald-Hartwig coupling is dead. The starting material is untouched, but the catalyst has turned into a black precipitate (Pd black).

The Mechanism of Failure

Pyrimidines are excellent ligands. The exposed nitrogens (N1/N3) displace phosphine ligands on Palladium, forming stable, inactive bis-pyrimidine-Pd complexes. This is "Catalyst Poisoning."

Protocol: The "Anti-Poison" System

To couple on a pyrimidine core, you must prevent the nitrogen from binding to the metal.

1. Ligand Choice is Non-Negotiable

Do not use

-

Recommended: XPhos , BrettPhos , or RuPhos .

-

Why: These ligands are too bulky to allow the pyrimidine nitrogen to approach the Pd center, forcing the reaction through the oxidative addition pathway at the C-Cl bond [4].

2. The Boronic Acid Trap (Protodeboronation) 2-Pyrimidyl boronic acids are notoriously unstable.[1] They undergo rapid protodeboronation in aqueous base (common Suzuki conditions).

-

Symptom:[2][3][4][5][6] You isolate the de-boronated pyrimidine (H-pyrimidine) instead of the coupled product.

-

Fix: Switch to MIDA Boronates or Potassium Trifluoroborates (

) . These release the active boronic species slowly, preventing accumulation and decomposition [5].

Visualizing the Coupling Workflow

Figure 2: Troubleshooting logic for Pyrimidine Cross-Coupling failures.

Module 4: Stability & Purification Notes

Q: My pyrimidine product decomposes on silica gel. A: Many amino-pyrimidines are basic. Silica is acidic. The compound sticks or degrades.

-

Fix: Pre-treat your silica column with 1% Triethylamine (

) in hexanes before loading. Or use neutral alumina.

Q: My chloropyrimidine hydrolyzed back to the hydroxypyrimidine during workup. A: Electron-deficient chloropyrimidines (especially with nitro/cyano groups) are highly susceptible to hydrolysis.

-

Fix: Avoid aqueous workups if possible. Filter off inorganic salts, concentrate, and load directly onto a column. If you must wash, use cold, neutral buffers, never basic solutions.

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Synthesis of Nucleosides. Organic Reactions.

-

WuXi AppTec. (2018). Regioselectivity of SNAr reaction of Dichloropyrimidines. WuXi Biology.

-

Barvian, N. C., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.[7]

-

Knapp, D. M., et al. (2009). MIDA Boronates: A General Solution for Unstable Boronic Acids. Journal of the American Chemical Society.[7]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]

- 5. wuxibiology.com [wuxibiology.com]

- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate, a key building block in contemporary drug discovery and materials science. Halogenated heterocycles are foundational motifs in medicinal chemistry, and understanding their precise structure is paramount for rational drug design. This document moves beyond a simple data report, offering a detailed interpretation of ¹H and ¹³C NMR spectra, a comparative analysis against other common analytical techniques, and robust, field-tested experimental protocols.

The structural elucidation of fluorinated molecules like this pyrimidine derivative presents a unique set of challenges and opportunities in NMR spectroscopy. The presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) provides an additional, highly sensitive spectroscopic handle but also introduces complex spin-spin couplings that must be carefully analyzed.[1][2] This guide will dissect these interactions to demonstrate how a multi-nuclear NMR approach provides unambiguous structural confirmation.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure and the unique magnetic environments of its constituent atoms.

Figure 1: Structure of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate with atom numbering for NMR assignment.

The molecule possesses three distinct proton environments and seven unique carbon environments. The key to a successful analysis lies in recognizing the influence of the electronegative nitrogen and halogen atoms on the chemical shifts and, most importantly, the spin-spin coupling between fluorine and the neighboring proton and carbon nuclei.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct count of the different proton types and their connectivity. For this molecule, we anticipate three distinct signals corresponding to the pyrimidine ring proton (H2) and the two chemically different protons of the ethyl ester group.

Expected ¹H NMR Data Summary

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | 8.8 - 9.2 | Doublet (d) | ⁴JH-F ≈ 1-3 Hz | Located on an electron-deficient pyrimidine ring, significantly deshielded. Coupled to the fluorine atom over four bonds. |

| CH₂ CH₃ (H8) | 4.3 - 4.6 | Quartet (q) | ³JH-H ≈ 7.1 Hz | Deshielded by the adjacent electronegative ester oxygen. Split by the three H9 protons. |

| CH₂CH₃ (H9) | 1.3 - 1.5 | Triplet (t) | ³JH-H ≈ 7.1 Hz | Standard chemical shift for an ethyl group. Split by the two H8 protons. |

Causality Behind the Assignments:

-

H2 Proton: The pyrimidine ring is inherently electron-poor due to the two nitrogen atoms. The additional inductive withdrawal from the chlorine and fluorine atoms further deshields the sole ring proton, H2, pushing its chemical shift significantly downfield. While typically a singlet, the presence of fluorine four bonds away is expected to induce a small but observable long-range coupling (⁴JH-F), splitting the signal into a narrow doublet.

-

Ethyl Group Protons (H8 & H9): This is a classic ethyl ester pattern. The methylene protons (H8) are directly attached to the ester oxygen, causing a significant downfield shift to the ~4.4 ppm region. They are split into a quartet by their three neighbors on the methyl group (n+1 = 3+1=4). The terminal methyl protons (H9) are more shielded and appear in the typical aliphatic region (~1.4 ppm), split into a triplet by the two methylene protons (n+1 = 2+1=3).

Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The most informative feature in this case will be the carbon-fluorine coupling constants (JC-F), which provide definitive evidence for the substitution pattern on the pyrimidine ring.[3] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, meaning all C-H couplings are removed, and signals appear as singlets unless coupled to another nucleus like fluorine.

Expected ¹³C NMR Data Summary

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from ¹⁹F) | Coupling Constant (J, Hz) | Rationale |

| C=O (C7) | 162 - 165 | Singlet (s) or narrow doublet | - | Typical ester carbonyl chemical shift. May show very small long-range C-F coupling. |

| C2 | 158 - 161 | Doublet (d) | ³JC-F ≈ 4-8 Hz | Deshielded carbon between two nitrogens. Exhibits a three-bond coupling to fluorine. |

| C6 | 155 - 158 | Doublet (d) | ²JC-F ≈ 15-25 Hz | Carbon bearing the chlorine atom. Shows a characteristic two-bond coupling to fluorine. |

| C4 | 152 - 155 | Doublet (d) | ²JC-F ≈ 10-20 Hz | Carbon attached to the ester group. Also shows a two-bond coupling to fluorine. |